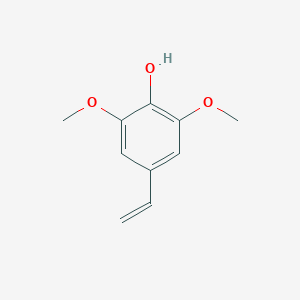

2,6-Dimethoxy-4-vinylphenol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Vinylsyringol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie:

- Wird als Antioxidans in verschiedenen chemischen Formulierungen verwendet, um Oxidation zu verhindern .

- Wird in Polymerisationsreaktionen verwendet, um biologisch abbaubare Polymere herzustellen .

Biologie:

- Wird auf seine antioxidativen Eigenschaften und seine Fähigkeit untersucht, freie Radikale zu eliminieren .

- Wird auf seine potenziellen antimutagenen und anticancerogenen Aktivitäten untersucht .

Medizin:

- Wird auf seine schützenden Wirkungen gegen oxidativen Stress-induzierte Zellschäden untersucht .

- Potenzielle therapeutische Anwendungen bei der Vorbeugung von Krankheiten im Zusammenhang mit oxidativem Stress, wie z. B. Herz-Kreislauf-Erkrankungen und Krebs .

Industrie:

- Wird in der Lebensmittelindustrie als natürliches Antioxidans verwendet, um die Haltbarkeit von Ölen und Fetten zu verbessern .

- Wird bei der Herstellung von biologisch abbaubaren Polymeren für umweltfreundliche Materialien eingesetzt .

Wirkmechanismus

Der primäre Wirkmechanismus von 4-Vinylsyringol ist seine antioxidative Aktivität. Es wirkt als Alkylperoxylradikalfänger, neutralisiert freie Radikale und verhindert oxidative Schäden an Zellen und Geweben . Die phenolische Struktur der Verbindung ermöglicht es ihr, Wasserstoffatome an freie Radikale abzugeben, wodurch diese stabilisiert und ihre Reaktivität reduziert wird . Diese antioxidative Aktivität ist entscheidend, um Zellen vor oxidativem Stress und damit verbundenen Schäden zu schützen.

Wirkmechanismus

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding .

Biochemical Pathways

Phenolic compounds are known to affect various biochemical pathways, including those involved in inflammation and oxidation .

Pharmacokinetics

Phenolic compounds are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized mainly in the liver, and excreted in urine .

Result of Action

2,6-Dimethoxy-4-vinylphenol is known to have antioxidant properties . It may inhibit tumor cell growth while inducing cell apoptosis . In the field of cosmetics, it could act against skin aging, burns, sunburn, and any other inflammation of the skin .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can influence the stability and efficacy of phenolic compounds .

Biochemische Analyse

Biochemical Properties

2,6-Dimethoxy-4-vinylphenol is involved in various biochemical reactions. It is a product of the non-oxidative microbial decarboxylation of p-hydroxycinnamic acids . This process involves cofactor-free and metal-independent phenolic acid decarboxylases, which have been historically purified from bacteria and some yeasts .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It is known to act as an antioxidant, anti-inflammatory, and antimicrobial agent . In the field of cosmetics, it could act against skin aging, burns, sunburn, and any other inflammation of the skin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The catalytic mechanism of its formation involves a first step involving p-hydroxycinnamic acid conversion into a semi-quinone that then decarboxylates spontaneously into the corresponding vinyl compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of p-hydroxycinnamic acids . This pathway involves the decarboxylation of these acids into vinylphenols .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 4-Vinylsyringol kann durch Decarboxylierung von Sinapinsäure synthetisiert werden. Dieser Prozess beinhaltet die thermische oder mikrowellengestützte Decarboxylierung in Gegenwart einer Base . Die Reaktionsbedingungen umfassen typischerweise hohe Temperaturen und die Verwendung einer geeigneten Base, um den Decarboxylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird 4-Vinylsyringol durch Decarboxylierung von Sinapinsäure während des Röstens von Rapssaaten hergestellt . Diese Methode nutzt das natürliche Vorkommen von Sinapinsäure in Rapssaaten und wandelt sie durch kontrollierte Erwärmungsprozesse in 4-Vinylsyringol um.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Vinylsyringol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Produkten führen.

Reduktion: Reduktionsreaktionen können 4-Vinylsyringol in seine entsprechenden Alkohole umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene (z. B. Brom) und Nitriermittel (z. B. Salpetersäure).

Hauptprodukte:

Oxidation: Chinone und andere oxidierte phenolische Verbindungen.

Reduktion: Alkohol-Derivate von 4-Vinylsyringol.

Substitution: Verschiedene substituierte phenolische Verbindungen, abhängig vom eingeführten Substituenten.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sinapinsäure: Ein Vorläufer von 4-Vinylsyringol, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

Syringasäure: Eine weitere phenolische Verbindung mit antioxidativer Aktivität, strukturell ähnlich 4-Vinylsyringol.

Einzigartigkeit von 4-Vinylsyringol: 4-Vinylsyringol zeichnet sich durch seine hohe antioxidative Aktivität und seine Fähigkeit aus, aus erneuerbaren Quellen wie Rapsöl synthetisiert zu werden . Seine einzigartige Struktur mit zwei Methoxygruppen und einer Vinylgruppe trägt zu seinen starken antioxidativen Eigenschaften bei und macht es zu einer wertvollen Verbindung in verschiedenen Anwendungen.

Biologische Aktivität

2,6-Dimethoxy-4-vinylphenol, commonly known as canolol, is a phenolic compound derived from sinapic acid and is noted for its potential biological activities. This article explores its antioxidant, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 180.20 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 285.4 °C at 760 mmHg

- Flash Point : 126.4 °C

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit oxidative stress markers.

Table 1: Antioxidant Activity of this compound

The IC50 values indicate the concentration required to inhibit 50% of the free radicals in the assays, showcasing the compound's effectiveness as an antioxidant.

Anti-inflammatory Effects

In addition to its antioxidant activity, this compound has been studied for its anti-inflammatory potential. It has shown promising results in inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX-1/2) and lipoxygenase (5-LOX).

Table 2: Anti-inflammatory Activity of this compound

These findings suggest that canolol could be a candidate for therapeutic applications in conditions characterized by inflammation.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have indicated that it possesses inhibitory effects against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of canolol on foodborne pathogens such as Escherichia coli and Salmonella enterica. The results demonstrated a significant reduction in bacterial counts when treated with canolol at concentrations as low as 100 µg/mL.

Mechanistic Insights

Molecular docking studies have provided insights into the mechanisms through which canolol exerts its biological effects. The compound's structure allows it to interact with key enzymes involved in oxidative stress and inflammation pathways.

Figure 1: Molecular Docking of Canolol with COX Enzymes

Illustration of binding interactions between canolol and COX enzymes.

Eigenschaften

IUPAC Name |

4-ethenyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJGZUSJKGVMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865427 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28343-22-8, 31872-14-7 | |

| Record name | 4-Vinylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylsyringol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSYRINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,6-Dimethoxy-4-vinylphenol (canolol) and where is it found?

A: this compound, commonly known as canolol, is a naturally occurring phenolic compound found in trace amounts in cruciferous vegetables like rapeseed and mustard seed. It exhibits potent antioxidant activity. Canolol is generated during the thermal treatment of these seeds through the decarboxylation of sinapic acid, another phenolic compound naturally present in high amounts in these plants [, , ].

Q2: How does roasting affect the canolol content in mustard and rapeseed oils?

A: Roasting of rapeseed and mustard seeds prior to oil extraction significantly increases the canolol content in the resulting oil [, , ]. This is because heat initiates the decarboxylation of sinapic acid, converting it to canolol. Interestingly, high erucic acid mustard (HEM) varieties produce lower amounts of canolol compared to low erucic acid rapeseed varieties due to differences in their free sinapic acid content and sinapic acid derivative degradation rates during roasting [, ].

Q3: Why is the oxidative stability of roasted mustard seed oil so high? Is it solely due to canolol?

A: While canolol contributes significantly to the oxidative stability of roasted mustard seed oil, it is not the only factor. Research suggests a synergistic effect between canolol, tocopherols, phospholipids, and Maillard reaction products formed during roasting [, ]. The presence of these compounds, particularly pyrrolized phospholipids, correlates strongly with increased oxidative stability. Notably, the absorbance at 350 nm and fluorescence measurements can be used as indicators of browning reactions and are strongly correlated with the oil’s oxidative stability [].

Q4: How does the structure of canolol contribute to its antioxidant activity?

A: Canolol (this compound) possesses structural features typical of potent phenolic antioxidants. The two methoxy groups (-OCH3) at positions 2 and 6, along with the hydroxyl group (-OH) at position 1, provide electron-donating effects. This enhances the ability of canolol to scavenge free radicals by donating electrons or hydrogen atoms. The vinyl group (-CH=CH2) at position 4 further contributes to its antioxidant capacity [, , ].

Q5: Are there methods to produce canolol other than seed roasting?

A: Yes, alternative methods for canolol production are being explored. Research has shown that rapeseed meal and cake, byproducts of oil extraction, can be treated in a fluidized bed to convert sinapic acid into canolol []. This method, followed by supercritical carbon dioxide extraction, offers a potentially more efficient and controllable way to obtain canolol.

Q6: Beyond its antioxidant properties, does canolol have other potential applications?

A: While research is ongoing, canolol has shown promise in other areas. It has demonstrated anti-inflammatory activity in vitro and in vivo, specifically by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes []. Additionally, its potential use as a platform chemical in green chemistry and for various applications in health, nutrition, and cosmetics is being investigated [].

Q7: What analytical techniques are used to identify and quantify canolol?

A: Canolol can be isolated and identified using various techniques, including chromatographic separation methods like solid-phase extraction using amino columns [, ]. Its structural characterization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy [, , ]. These techniques provide information about the compound's structure, molecular weight, and electronic properties.

Q8: Are there any known safety concerns associated with canolol?

A8: While canolol is generally considered safe for consumption, more research is needed to fully understand its toxicological profile, particularly for long-term exposure. As with any bioactive compound, further studies are crucial to determine safe dosage levels and potential adverse effects.

Q9: What are the future directions for research on canolol?

A9: Future research on canolol will likely focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.